(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes an indene and piperidine moiety, and the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core, introduction of the fluorine atoms, and the final functionalization to introduce the tert-butyl and amino groups.
Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where an indene derivative reacts with a piperidine derivative under specific conditions to form the spirocyclic structure.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. The presence of fluorine atoms can enhance the compound’s ability to interact with proteins and other biomolecules, providing insights into their function and structure.
Medicine
In medicine, ®-tert-Butyl 1-am
Properties
Molecular Formula |
C18H24F2N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl (1R)-1-amino-5,6-difluorospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24F2N2O2/c1-17(2,3)24-16(23)22-6-4-18(5-7-22)10-11-8-13(19)14(20)9-12(11)15(18)21/h8-9,15H,4-7,10,21H2,1-3H3/t15-/m0/s1 |
InChI Key |
OAXSTUGHERZSIH-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3[C@@H]2N)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.